1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one
Description
1-Benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by a benzoyl group at the 1-position and a morpholinomethyl substituent at the 3-position. The tetrahydropyrimidinone core is a six-membered heterocyclic ring containing two nitrogen atoms, which confers structural versatility for pharmacological applications. This compound is part of a broader class of tetrahydropyrimidinones studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties .
Properties
CAS No. |
82822-16-0 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-benzoyl-3-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-15(14-5-2-1-3-6-14)19-8-4-7-18(16(19)21)13-17-9-11-22-12-10-17/h1-3,5-6H,4,7-13H2 |
InChI Key |
DDODCNOMMDCNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C(=O)C2=CC=CC=C2)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one typically involves the reaction of a benzoyl chloride derivative with a morpholinomethyl-substituted tetrahydropyrimidinone. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholinomethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(morpholinomethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction may involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA, thereby modulating the activity of the target and exerting its effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) in analogues may enhance binding to charged enzymatic pockets.
- Bulky substituents (e.g., chloronaphthylsulfonyl in TAK-442 ) improve target selectivity but may reduce solubility.
- Morpholinomethyl group in the target compound offers a balance of polarity and flexibility, likely enhancing aqueous solubility compared to purely lipophilic groups.
Comparison :
Key Insights :
- The target compound’s morpholinomethyl group may facilitate blood-brain barrier penetration, unlike bulkier analogues like TAK-442.
- Electron-deficient substituents (e.g., trifluoromethyl ) enhance binding to hydrophobic enzyme pockets.
Physicochemical Properties
Implications :
- The target compound’s morpholinomethyl group improves solubility compared to sulfonyl- or chloronaphthyl-containing analogues.
- Higher lipophilicity in analogues may limit oral bioavailability despite enhanced target affinity.
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